Cas no 42016-93-3 (2-Chloro-4-iodoaniline)
2-Chloro-4-iodoaniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4-iodoaniline
- 2-Chloro-4-iodo-phenylamine
- 2-Chlor-4-jod-anilin
- 2-chloro-4-iodo-aniline
- 2-chloro-4-iodophenylamine
- 4-iodo-2-chloro-aniline
- Benzenamine,2-chloro-4-iodo
- NSC 137040
- Benzenamine, 2-chloro-4-iodo-
- MYDAOWXYGPEPJT-UHFFFAOYSA-N
- NSC137040
- zlchem 542
- PubChem3811
- 2-Chloro-4-iodoanilline
- 2-Chloro-4-iodo aniline
- KSC493M6J
- 4-IODO-2-CHLOROANILINE
- ZLC0407
- 2-CHLORO-4-IODO-BE
- STR06050
- 2-CHLORO-4-IODO-BENZENAMINE
- 5791AB
- BBL0054
- 42016-93-3
- NSC-137040
- AKOS000111245
- 2-Chloro-4-iodoaniline, 97%
- NS00123637
- DTXSID40962158
- CS-0045016
- EN300-39014
- BB 0245925
- AC-3727
- A19795
- SY014305
- FT-0611781
- MFCD00025298
- Z381786936
- C1781
- SCHEMBL219910
- AM61967
- CCRIS 9438
- STK345442
- DB-050834
-
- MDL: MFCD00025298
- Inchi: 1S/C6H5ClIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
- InChI Key: MYDAOWXYGPEPJT-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C=1)Cl)N
- BRN: 2081106
Computed Properties
- Exact Mass: 252.91600
- Monoisotopic Mass: 252.916
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.9011 (estimate)
- Melting Point: 68.0 to 72.0 deg-C
- Boiling Point: 281.7 ℃ at 760 mmHg
- Flash Point: 124.2±23.2 °C
- Refractive Index: 1.694
- PSA: 26.02000
- LogP: 3.10800
- Sensitiveness: Light Sensitive
- Solubility: Not determined
2-Chloro-4-iodoaniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302-H315-H319-H341
- Warning Statement: P201-P202-P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25-37/38-41-51/53
- Safety Instruction: S26; S36/37; S45
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:2-8 °C
- Risk Phrases:R25; R37/38; R41; R51/53; R36/37/38
- Packing Group:III
- Safety Term:6.1
2-Chloro-4-iodoaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Chloro-4-iodoaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 652679-5G |
2-Chloro-4-iodoaniline |
42016-93-3 | 5g |
¥670.97 | 2023-12-01 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 652679-25G |
2-Chloro-4-iodoaniline |
42016-93-3 | 97% | 25G |
¥2795.59 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FR214-5g |
2-Chloro-4-iodoaniline |
42016-93-3 | 99% | 5g |
121.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FR214-1g |
2-Chloro-4-iodoaniline |
42016-93-3 | 99% | 1g |
56.0CNY | 2021-08-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C830661-100g |
2-Chloro-4-iodoaniline |
42016-93-3 | 99% | 100g |
¥906.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C830661-1g |
2-Chloro-4-iodoaniline |
42016-93-3 | 99% | 1g |
¥38.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C830661-5g |
2-Chloro-4-iodoaniline |
42016-93-3 | 99% | 5g |
¥106.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C830661-25g |
2-Chloro-4-iodoaniline |
42016-93-3 | 99% | 25g |
¥289.00 | 2022-09-29 | |
| TRC | C367175-1g |
2-Chloro-4-iodoaniline |
42016-93-3 | 1g |
$ 64.00 | 2023-09-08 | ||
| TRC | C367175-5g |
2-Chloro-4-iodoaniline |
42016-93-3 | 5g |
$ 69.00 | 2023-04-18 |
2-Chloro-4-iodoaniline Suppliers
2-Chloro-4-iodoaniline Related Literature
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P. D. Callaghan,M. S. Gibson J. Chem. Soc. C 1970 2106
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Eknath M. Gayakwad,Khushbu P. Patel,Ganapati S. Shankarling New J. Chem. 2019 43 6001
-
Kyungho Park,Sunwoo Lee RSC Adv. 2013 3 14165
-
Edward R. T. Tiekink CrystEngComm 2021 23 904
Additional information on 2-Chloro-4-iodoaniline
Introduction to 2-Chloro-4-iodoaniline (CAS No. 42016-93-3)
2-Chloro-4-iodoaniline, with the chemical formula C₆H₅ClIN₂, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number 42016-93-3, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both chlorine and iodine substituents on the aniline backbone makes it a valuable precursor for further functionalization, enabling the construction of complex molecular architectures.
The structural features of 2-Chloro-4-iodoaniline contribute to its utility in multiple synthetic pathways. The chlorine atom provides a reactive site for nucleophilic substitution reactions, while the iodine atom serves as a good leaving group in cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. These properties make it a preferred building block in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, 2-Chloro-4-iodoaniline has been extensively studied for its role in medicinal chemistry. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its application in synthesizing small-molecule inhibitors for enzymes involved in cancer metabolism. The compound's ability to undergo selective functionalization has allowed chemists to generate libraries of derivatives with tailored biological activities.
One notable area of research involves the use of 2-Chloro-4-iodoaniline in the development of antimicrobial agents. The increasing prevalence of drug-resistant bacteria has spurred interest in discovering new antibiotics with unique mechanisms of action. By incorporating 2-Chloro-4-iodoaniline into drug candidates, scientists have been able to design molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies suggest promising results in vitro, highlighting its potential as a scaffold for future antibiotics.
The compound's significance extends beyond pharmaceuticals into materials science. Its ability to participate in metal-catalyzed reactions has made it useful in the synthesis of organic electronic materials, such as conductive polymers and organic semiconductors. These materials are integral to advancements in flexible electronics, solar cells, and light-emitting diodes (LEDs). The versatility of 2-Chloro-4-iodoaniline in these applications underscores its importance as a synthetic intermediate.
Recent advances in green chemistry have also highlighted the utility of 2-Chloro-4-iodoaniline in sustainable synthetic routes. Researchers are exploring methods to minimize waste and reduce energy consumption during its preparation and functionalization. For example, catalytic processes that employ palladium or nickel complexes have been optimized for higher yields and selectivity. Such innovations align with global efforts to promote environmentally friendly chemical manufacturing.
The industrial production of 2-Chloro-4-iodoaniline (CAS No. 42016-93-3) has seen significant improvements in recent decades. Manufacturers now utilize refined purification techniques and controlled reaction conditions to ensure high purity and consistency. These advancements have made the compound more accessible for research and commercial applications, fostering innovation across multiple industries.
In conclusion, 2-Chloro-4-iodoaniline represents a cornerstone molecule in modern chemical synthesis. Its unique structural features and reactivity enable diverse applications in pharmaceuticals, materials science, and sustainable chemistry. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation and progress in multiple scientific domains.
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